molecular formula C17H10BrFN4O B13365644 3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B13365644
M. Wt: 385.2 g/mol
InChI Key: LDHBXBLDGZQULU-ODCIPOBUSA-N
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Description

3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents like methanol . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exerts its effects involves interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . This binding can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

What sets 3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one apart is its unique combination of bromine and fluorine substituents, which enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C17H10BrFN4O

Molecular Weight

385.2 g/mol

IUPAC Name

3-[(E)-(4-bromophenyl)methylideneamino]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H10BrFN4O/c18-11-3-1-10(2-4-11)8-21-23-9-20-15-13-7-12(19)5-6-14(13)22-16(15)17(23)24/h1-9,22H/b21-8+

InChI Key

LDHBXBLDGZQULU-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)Br

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)Br

Origin of Product

United States

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